![molecular formula C21H20N4OS B2971609 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013806-04-6](/img/structure/B2971609.png)
1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have been found to have potential applications in cancer treatment . For instance, tiazofurin, a benzothiazole derivative, is used in cancer treatment . Therefore, it’s possible that “1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide” could also have anticancer properties.
Antimicrobial Applications
Benzothiazole and its derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Antifungal Applications
Benzothiazole derivatives have demonstrated antifungal properties . This suggests that “1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide” could potentially be used in the treatment of fungal infections.
Anti-inflammatory Applications
Benzothiazole derivatives, such as meloxicam, are used as anti-inflammatory drugs . This suggests that the compound could potentially have anti-inflammatory applications.
Antidiabetic Applications
Benzothiazole derivatives have been found to possess antidiabetic properties . This suggests that “1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide” could potentially be used in the treatment of diabetes.
Antioxidant Applications
Benzothiazole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used as an antioxidant.
Anti-Alzheimer Applications
Benzothiazole derivatives have been found to possess anti-Alzheimer properties . This suggests that “1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide” could potentially be used in the treatment of Alzheimer’s disease.
Antihypertensive Applications
Benzothiazole derivatives have been found to possess antihypertensive properties . This suggests that the compound could potentially be used in the treatment of hypertension.
Mechanism of Action
Target of Action
The compound 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response as they are involved in the production of prostaglandins, which are compounds that promote inflammation, pain, and fever in the body.
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever. The compound has shown the highest IC50 values for COX-1 inhibition, indicating its strong interaction with this enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in the production of prostaglandins . The compound has demonstrated excellent COX-2 SI values and has shown significant inhibition of albumin denaturation .
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-benzyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14(2)18-12-17(20(26)22-13-15-8-4-3-5-9-15)24-25(18)21-23-16-10-6-7-11-19(16)27-21/h3-12,14H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTRYQNMLKKBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide |
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